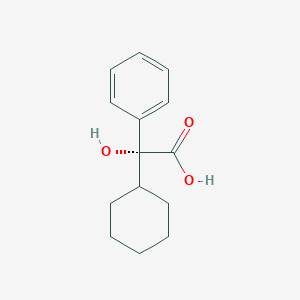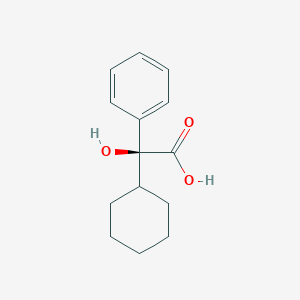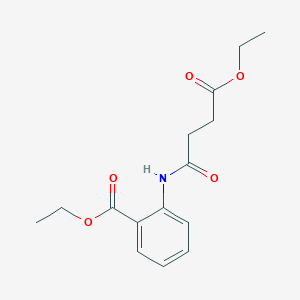
Desmethylsildenafil
Übersicht
Beschreibung
Synthesis Analysis
Desmethylsildenafil's synthesis involves multi-step chemical processes that are designed to ensure the structural integrity of the molecule, particularly focusing on the piperazine ring and its interactions. While specific synthesis pathways for this compound were not directly found in the available literature, the general approach to similar compounds involves strategic functionalization of the core structure, often starting with a suitable benzene derivative and proceeding through nitration, reduction, and alkylation steps to introduce the necessary functional groups in a controlled manner. These processes are carefully designed to ensure high yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring, a phenyl ring, and a pyrazolopyrimidinone moiety. The absence of a methyl group on the piperazine ring distinguishes it from sildenafil. This structural difference may influence its binding affinity and selectivity towards various receptors or enzymes. Molecular descriptors and their applications in quantitative structure-property/activity relationships (QSPR/QSAR) studies help in predicting the structure of the compound with any optimized activity, which is crucial for understanding its potential effects and interactions at the molecular level (Sahoo, Adhikari, Kuanar, & Mishra, 2016).
Chemical Reactions and Properties
This compound's chemical reactivity is influenced by its functional groups, which can undergo various reactions under different conditions. The pyrazolopyrimidinone ring, in particular, is reactive towards nucleophiles and electrophiles, enabling modifications that could potentially alter its pharmacological profile. Selective functionalization of saturated C-H bonds with metalloporphyrin catalysts offers insights into potential reactions this compound might undergo, including hydroxylation, amination, and carbenoid insertion, which could further modify its properties and biological activity (Che, Lo, Zhou, & Huang, 2011).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its formulation and bioavailability. These properties are determined by its molecular structure, particularly the intermolecular forces such as hydrogen bonding, van der Waals forces, and pi-pi interactions. Studies on deep eutectic solvents (DESs) provide insights into how molecular interactions can affect the melting points and solubility of compounds like this compound, which in turn influences their application in pharmaceutical formulations (Hansen et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and degradation, are influenced by its molecular framework. Understanding these properties is essential for predicting its behavior in biological systems and the environment. The study of cadmium sorption mechanisms on soil mineral surfaces, for example, highlights the importance of molecular interactions and the environmental fate of compounds, providing a framework for understanding the environmental stability and reactivity of pharmaceuticals like this compound (Mo, Siebecker, Gou, Li, & Li, 2021).
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Sildenafil has several scientific research applications, including:
Wirkmechanismus
N-Desmethyl Sildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and vasodilation . The molecular targets and pathways involved include the nitric oxide-cyclic guanosine monophosphate signaling pathway, which plays a crucial role in regulating vascular tone and blood flow .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Desmethylsildenafil, like its parent compound sildenafil, is a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is the enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of PDE5 . This inhibition enhances the effect of nitric oxide, which is responsible for the degradation of cGMP in the corpus cavernosum . The major metabolite derived by N-demethylation, is this compound, and exhibits approximately 50% in vitro activity in PDE5 inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be relatively stable and has been detected in the plasma of patients up to 24 hours after administration of sildenafil . It is also eliminated from the body relatively slowly .
Metabolic Pathways
This compound is metabolized in the liver by the cytochrome P450 isoenzymes CYP3A4 and CYP2C9 . The primary N-demethylated metabolite is this compound, which is pharmacologically active and is responsible for approximately 20% of the total pharmacologic effect .
Transport and Distribution
This compound is primarily eliminated from the body via urine and feces, and therefore can potentially enter the environment through wastewater discharges . In wastewater treatment plants, some of the metabolite may be removed through biological or chemical processes, while some may persist and be discharged into surface waters .
Subcellular Localization
Given its metabolic pathways and transport mechanisms, it is likely that it is localized in the liver where it is metabolized, and in the cells of the corpus cavernosum where it exerts its primary pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Sildenafil typically involves the demethylation of Sildenafil. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the selective removal of the methyl group without affecting other parts of the molecule.
Industrial Production Methods
In industrial settings, the production of N-Desmethyl Sildenafil may involve large-scale demethylation processes using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl Sildenafil can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of N-Desmethyl Sildenafil.
Reduction: Reduction reactions can convert N-Desmethyl Sildenafil into its reduced forms.
Substitution: This involves the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
N-Desmethyl Sildenafil is similar to other phosphodiesterase type 5 inhibitors, such as Vardenafil and Tadalafil. it has unique properties that distinguish it from these compounds:
List of Similar Compounds
- Vardenafil
- Tadalafil
- Avanafil
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, potency, and selectivity .
Eigenschaften
IUPAC Name |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTKBZXHEOVDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161160 | |
| Record name | Desmethylsildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139755-82-1 | |
| Record name | Desmethylsildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylsildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 139755-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WO34R9YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Desmethylsildenafil, the primary metabolite of Sildenafil, acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [, , , ] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation in smooth muscle cells. This accumulation of cGMP causes vasodilation, particularly in the pulmonary arteries and the corpus cavernosum, contributing to its therapeutic effects in pulmonary hypertension and erectile dysfunction. [, , , ]
A: While the provided abstracts do not specify spectroscopic data, the molecular formula of this compound is C22H30N6O4S, and its molecular weight is 470.58 g/mol. []
A: Grapefruit juice is known to contain compounds that inhibit CYP3A4, a cytochrome P450 enzyme primarily responsible for Sildenafil metabolism in the intestines. [] Consuming grapefruit juice can potentially increase the bioavailability of Sildenafil and alter the formation of its metabolites, including this compound, by affecting the first-pass metabolism of the drug. []
A: Studies in rats have demonstrated that liver cirrhosis significantly influences the pharmacokinetics of both Sildenafil and its metabolite, this compound. [] In rats with liver cirrhosis, a substantial increase in the area under the curve (AUC) of intravenously administered Sildenafil was observed, indicating higher drug exposure. [] This increase in AUC is primarily attributed to a decrease in the hepatic extraction of Sildenafil due to reduced protein expression of hepatic CYP2C11 and CYP3A subfamily enzymes in these rats. []
A: Clinical studies have shown that the co-administration of Bosentan, an endothelin receptor antagonist, significantly affects the plasma concentration of Sildenafil. [, ] Bosentan has been found to increase the clearance of Sildenafil, leading to a significant decrease in its AUC. [] This interaction appears to be dose-dependent, with higher doses of Bosentan causing a more pronounced reduction in Sildenafil exposure. [] The AUC of this compound is also decreased by Bosentan. []
A: Yes, co-administering Fluconazole, an antifungal medication, significantly impacts Sildenafil pharmacokinetics in infants. [] Fluconazole is a known inhibitor of CYP3A enzymes, which are involved in Sildenafil metabolism. [] Consequently, Fluconazole co-administration leads to a significant increase in Sildenafil and this compound exposure. []
A: Sildenafil pharmacokinetics in neonates with pulmonary hypertension, particularly those who have undergone extracorporeal membrane oxygenation (ECMO) treatment, are highly variable. [, ] Studies have shown a wide range of exposure levels, indicating significant inter-individual variability in drug clearance. [, ] Factors such as patient weight, postnatal age, and post-ECMO time have not been found to consistently explain this variability. [, ]
A: Research suggests that the current dose regimen of Sildenafil (0.5–2.0 mg/kg four times a day) in neonates results in an exposure level comparable to the recommended adult dose of 20 mg three times a day. [, ] This highlights the need for careful dose titration in neonates based on efficacy and potential adverse effects like hypotension. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




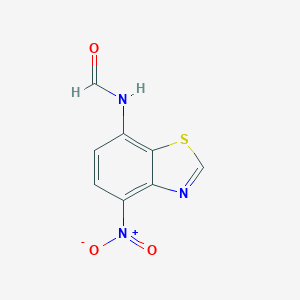
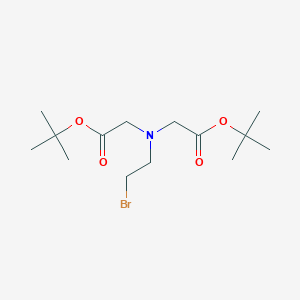
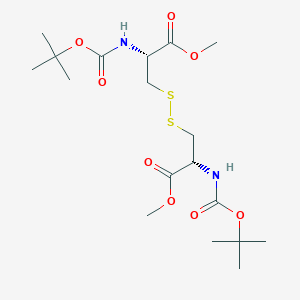

![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)
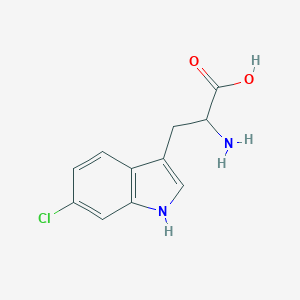


![1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B17659.png)
